CID 11606976
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Overview
Description
Compound “CID 11606976” is a chemical entity with a unique structure and properties that make it significant in various scientific fields This compound is known for its potential applications in medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11606976” involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and purity. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 11606976” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate nucleophiles or electrophiles, with solvents like dichloromethane or ethanol.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
Compound “CID 11606976” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including drug development.
Medicine: Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism by which compound “CID 11606976” exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other biomolecules The compound’s binding to these targets can modulate biological pathways, leading to desired therapeutic or chemical outcomes
Comparison with Similar Compounds
- Compound A: Known for its high reactivity in substitution reactions.
- Compound B: Exhibits strong biological activity but lower stability.
- Compound C: Used in industrial applications due to its robustness and ease of synthesis.
By comparing these compounds, researchers can identify the advantages and limitations of “CID 11606976” and explore its potential in various applications.
Properties
InChI |
InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFJAPZDXQHSM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38Cl2N2ORu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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